N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2415586-86-4
VCID: VC7522249
InChI: InChI=1S/C14H16N6O/c1-10-9-11(2)19(17-10)7-6-16-14(21)12-3-4-13-15-5-8-20(13)18-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,21)
SMILES: CC1=CC(=NN1CCNC(=O)C2=NN3C=CN=C3C=C2)C
Molecular Formula: C14H16N6O
Molecular Weight: 284.323

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2415586-86-4

Cat. No.: VC7522249

Molecular Formula: C14H16N6O

Molecular Weight: 284.323

* For research use only. Not for human or veterinary use.

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide - 2415586-86-4

Specification

CAS No. 2415586-86-4
Molecular Formula C14H16N6O
Molecular Weight 284.323
IUPAC Name N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C14H16N6O/c1-10-9-11(2)19(17-10)7-6-16-14(21)12-3-4-13-15-5-8-20(13)18-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,21)
Standard InChI Key XSYRGUJJFKWUBG-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCNC(=O)C2=NN3C=CN=C3C=C2)C

Introduction

Synthesis and Reaction Conditions

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the heterocyclic rings and the attachment of functional groups. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for achieving high yields and purity.

StepDescription
Ring FormationInvolves the synthesis of the pyrazole and imidazopyridazine rings, often through condensation reactions.
Functional Group AttachmentInvolves the addition of the carboxamide group, which may require activation of the ring system.
PurificationTypically involves chromatography to isolate the final product.

Biological Activity and Potential Applications

Compounds with pyrazole and imidazopyridazine rings have been explored for various biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activity of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide would depend on its ability to interact with specific biological targets.

Potential ApplicationDescription
Antiviral ActivityInteraction with viral enzymes or replication machinery.
Antibacterial ActivityInhibition of bacterial growth or essential bacterial enzymes.
Anticancer ActivityInhibition of cancer cell proliferation or induction of apoptosis.

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